

# Application Note: Quantification of Norpropoxyphene in Human Blood by LC-MS/MS

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Compound of Interest		
Compound Name:	Norpropoxyphene	
Cat. No.:	B10783168	Get Quote

#### **Abstract**

This application note presents a robust and sensitive method for the quantification of **norpropoxyphene** in human blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and utilizes **norpropoxyphene**-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method has been developed and validated according to international bioanalytical method validation guidelines, demonstrating excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

#### Introduction

**Norpropoxyphene** is the primary active metabolite of propoxyphene, a narcotic analgesic. Due to its long half-life and potential for cardiac toxicity, accurate quantification in biological matrices is crucial for both clinical and forensic applications. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing. This method addresses the analytical challenges associated with **norpropoxyphene**, including its potential instability, by providing a detailed and validated protocol for its reliable measurement in blood.

# Experimental Materials and Reagents



- Standards: Norpropoxyphene and norpropoxyphene-d5 certified reference materials were sourced from a certified vendor.
- Solvents: HPLC-grade or higher methanol, acetonitrile, dichloromethane, and isopropanol were used.
- Reagents: ACS-grade formic acid, ammonium hydroxide, and monobasic and dibasic sodium phosphate were used.
- Water: Deionized water (18 MΩ·cm or higher).
- SPE Columns: Clean Screen® DAU (200 mg, 10 mL) or equivalent solid-phase extraction columns were used.

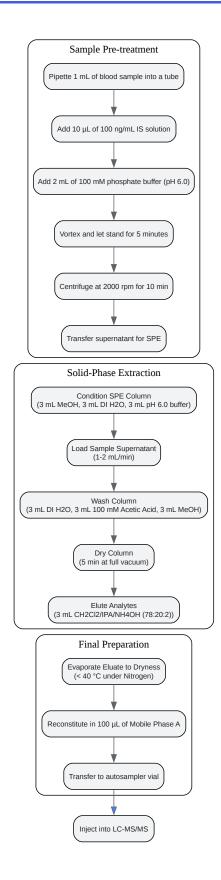
#### **Standard and Control Preparation**

- Stock Solutions (1 mg/mL): Individual stock solutions of norpropoxyphene and norpropoxyphene-d5 were prepared in methanol.
- Working Standard Solutions: The norpropoxyphene stock solution was serially diluted with a 50:50 mixture of methanol and water to prepare calibration standards.
- Internal Standard (IS) Spiking Solution (100 ng/mL): The norpropoxyphene-d5 stock solution was diluted.
- Quality Control (QC) Samples: QC samples were prepared in blank, drug-free blood at concentrations of Low (LQC), Medium (MQC), and High (HQC).

## Sample Preparation: Solid-Phase Extraction (SPE)

A detailed solid-phase extraction protocol is outlined below.





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Caption: Solid-Phase Extraction (SPE) Workflow.



#### LC-MS/MS Conditions

• LC System: Agilent 1200 series or equivalent

Column: Zorbax SB C18 (2.1 x 50 mm, 1.8 μm) or equivalent

• Column Temperature: 50 °C

• Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

MS System: Agilent 6400 series Triple Quadrupole or equivalent

Ionization Mode: Electrospray Ionization (ESI), Positive

Gas Temperature: 350 °C

• Drying Gas Flow: 12 L/min

Nebulizer Pressure: 35 psi

Capillary Voltage: 3000 V

#### **Data Analysis**

Data acquisition and analysis were performed using MassHunter software. A 1/x weighted linear regression was used for the calibration curve.

#### **Results and Discussion**

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]

### **Mass Spectrometry**



Optimized MS/MS parameters for **norpropoxyphene** and its internal standard are summarized in Table 1. The transitions were selected for their specificity and intensity.

Table 1. Optimized MS/MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Fragmentor (V)	Collision Energy (eV)
Norpropoxyp hene (Quantifier)	326.0	252.0	50	60	5
Norpropoxyp hene (Qualifier)	326.0	44.0	50	60	10
Norpropoxyp hene-d5 (IS)	331.0	257.0	50	60	5

#### **Linearity and Sensitivity**

The method demonstrated excellent linearity over the concentration range of 5 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The Lower Limit of Quantification (LLOQ) was established at 5 ng/mL with a signal-to-noise ratio >10.

Table 2. Calibration Curve Data



Concentration (ng/mL)	Mean Response Ratio (Analyte/IS)	Accuracy (%)
5.0	0.025	104.2
10.0	0.051	101.5
50.0	0.248	99.2
100.0	0.503	100.6
250.0	1.259	100.7
500.0	2.515	100.6
1000.0	5.012	99.8

## **Accuracy and Precision**

The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results, summarized in Table 3, are within the acceptance criteria of ±15% for accuracy and ≤15% for precision.

Table 3. Intra- and Inter-day Accuracy and Precision

QC Level	Concentrati on (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Accuracy (%)	Inter-day Precision (%RSD)
LQC	15	102.5	4.8	103.1	6.2
MQC	150	98.7	3.1	99.5	4.5
нос	750	101.3	2.5	100.8	3.7

## Stability, Recovery, and Matrix Effect

**Norpropoxyphene** was found to be stable in blood samples under various storage conditions, as shown in Table 4. The extraction recovery was consistent and reproducible, and no significant matrix effects were observed.



Table 4. Stability of Norpropoxyphene in Blood

Stability Condition	Mean Stability (%)
Freeze-Thaw (3 cycles)	96.8
Short-Term (24h at room temp)	98.2
Long-Term (30 days at -20°C)	95.5
Post-Preparative (48h in autosampler)	99.1

Table 5. Recovery and Matrix Effect

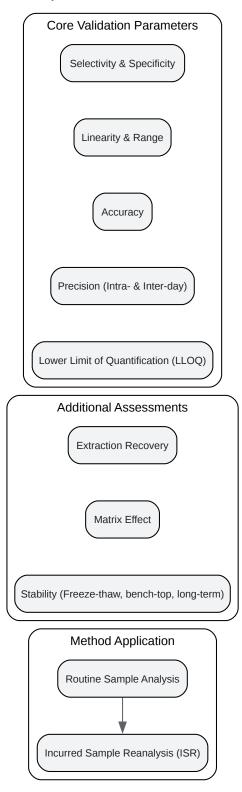
QC Level	Mean Extraction Recovery (%)	Mean Matrix Effect (%)
LQC	88.5	97.2
HQC	91.2	98.6

#### **Method Validation Workflow**

The overall workflow for method validation is depicted below, following established regulatory guidelines.



#### Bioanalytical Method Validation Workflow



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#### References

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